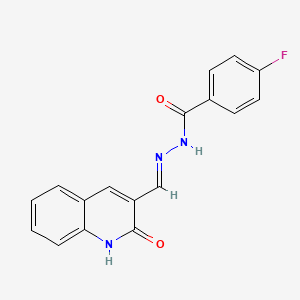

4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

Description

4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a Schiff base derivative comprising a benzohydrazide scaffold substituted with a fluorine atom at the para position and a quinolinone moiety linked via a methylene bridge. This compound is synthesized through the condensation of 4-fluorobenzohydrazide with 3-formyl-2-oxo-1,2-dihydroquinoline, a reaction typical for hydrazone formation . The quinolinone core contributes to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity .

Properties

Molecular Formula |

C17H12FN3O2 |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

4-fluoro-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C17H12FN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |

InChI Key |

QQUHXTUMTXKSFB-VXLYETTFSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently

Chemical Reactions Analysis

4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline core structure . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Moiety

Modifications to the benzohydrazide aromatic ring significantly influence physicochemical and biological properties. Key analogs include:

- Electron-Withdrawing vs. In contrast, methoxy/hydroxy groups () enhance solubility and antioxidant capacity .

- Biological Activity : Fluorine’s small size and electronegativity may optimize membrane permeability in the target compound, whereas bulkier substituents like 4-((4-methylbenzyl)oxy) () could hinder diffusion but improve target specificity .

Variations in the Aldehyde-Derived Moiety

Replacing the quinolinone core with other aromatic systems modulates activity:

- Quinolinone vs. Benzothiazole: The quinolinone moiety in the target compound supports π-π interactions in DNA/enzyme binding (antitumor activity), while benzothiazole derivatives () prioritize antimicrobial action through thiazole ring interactions .

- Insulin-Enhancing Activity: Substituting the quinolinone with a 2-hydroxy-3-methoxybenzylidene group () shifts activity toward metabolic regulation, likely due to hydrogen-bonding with insulin receptors .

Physicochemical and Structural Insights

- Crystallography : The target compound’s structure is confirmed via X-ray crystallography using SHELX software (). Its planar conformation facilitates intercalation into DNA or enzyme active sites, a feature shared with nitro and methoxy analogs .

Biological Activity

4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) under reflux conditions to yield the desired product. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR and IR spectroscopy.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide, exhibit notable anticancer properties. For instance, studies have shown that related quinolone derivatives can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase. Specific IC50 values for these compounds range from 0.85 µM to 3.32 µM against different cancer types, including prostate and liver cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-Phenyl-4-quinolone | PC-3 | 0.85 |

| HepG2 | 1.81 | |

| A549 | 0.90 | |

| 4-Fluoro-N'-((...) | MCF-7 | To be determined |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Quinolone derivatives are known for their broad-spectrum antibiotic activity, which is attributed to their ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacteria . The specific antimicrobial efficacy of 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide remains to be fully characterized but shows promise based on structural analogs.

The biological activity of 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving caspase activation and modulation of Bcl family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase by disrupting microtubule formation, leading to mitotic catastrophe in cancer cells.

- Targeting Kinases : Similar derivatives have been identified as inhibitors of receptor tyrosine kinases such as c-Met, which plays a crucial role in cancer cell proliferation and survival .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in preclinical models:

- Study on Hepatocellular Carcinoma : A derivative exhibited significant anti-proliferative effects on HepG2 cells with an IC50 value suggesting effective cytotoxicity.

- Prostate Cancer Model : In vivo studies demonstrated that treatment with quinolone derivatives led to reduced tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of 4-fluorobenzohydrazide and 3-formyl-2-oxoquinoline in ethanol with a catalytic amount of glacial acetic acid (e.g., 5–10 mol%) under nitrogen for 6–8 hours. Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. methanol) or reaction temperature (60–80°C) . Post-synthesis purification via recrystallization (methanol/water) is recommended to achieve >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- ¹H/¹³C NMR : Confirm the imine (C=N) bond at δ 8.2–8.5 ppm (¹H) and 150–160 ppm (¹³C). The 2-oxoquinoline moiety shows characteristic carbonyl signals at ~170 ppm .

- FT-IR : Look for N-H stretches (3200–3300 cm⁻¹), C=O (1670–1700 cm⁻¹), and C=N (1600–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]⁺ peaks with isotopic patterns consistent with fluorine and chlorine substituents .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, hydrolases) due to the compound’s hydrazide and quinoline motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination) with positive controls like doxorubicin .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1477846) reveal bond angles and dihedral angles between the benzohydrazide and quinoline moieties, which influence planarity and π-π stacking . Hydrogen bonding patterns (N-H⋯O) can be analyzed using Mercury software to predict supramolecular assembly .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., insulin receptor kinase). Focus on the fluorobenzene ring’s electrostatic potential and the hydrazide’s hydrogen-bonding capacity .

- DFT Calculations : Gaussian 09 can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictory biological activity data (e.g., insulin-enhancing vs. cytotoxic effects) be reconciled?

- Methodology :

- Dose-Response Analysis : Use Hill slope models to differentiate between therapeutic and toxic concentration ranges.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., oxidovanadium(V) complexes) that show dual activity profiles .

- Pathway Mapping : Employ RNA-seq or proteomics to identify off-target effects (e.g., ROS generation vs. kinase inhibition) .

Experimental Design and Optimization

Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis or biological assays?

- Methodology :

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .

- Response Surface Methodology (RSM) : Central composite design (CCD) can model non-linear relationships for yield optimization .

- Bayesian Optimization : Efficiently explore high-dimensional parameter spaces (e.g., reaction time, pH) with fewer experiments .

Q. How can researchers validate the purity of intermediates and final products in multi-step syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.